Cas no 66605-58-1 (Boc-tyr(bzl)-OL)

Boc-Tyr(Bzl)-OL is a protected tyrosine derivative widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group safeguards the amino functionality, while the benzyl (Bzl) ether protects the phenolic hydroxyl group, ensuring selective reactivity during solid-phase or solution-phase peptide coupling. This intermediate offers stability under acidic conditions, facilitating stepwise elongation in complex peptide sequences. Its orthogonal protection scheme allows for sequential deprotection, enabling precise control in multi-step syntheses. The compound is particularly valuable in producing tyrosine-containing peptides for pharmaceutical research, where controlled deprotection minimizes side reactions. High purity grades ensure reproducibility in demanding applications. Proper handling under inert conditions is recommended to maintain integrity.
Boc-tyr(bzl)-OL structure
Boc-tyr(bzl)-OL structure
Product Name:Boc-tyr(bzl)-OL
CAS No:66605-58-1
MF:C21H27NO4
MW:357.4434
MDL:MFCD00235956
CID:500942
PubChem ID:7019534
Update Time:2025-05-25

Boc-tyr(bzl)-OL Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester
    • (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
    • Boc-L-Tyr(Bzl)-ol
    • Boc-L-Tyrosinol(Bzl)
    • BOC-O-BENZYL-L-TYROSINOL
    • Boc-Tyr(Bzl)-ol
    • Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl...
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
    • O-benzyl N-Boc-L-tyrosinol
    • (2S)-2-N-Boc-amino-3-(4-benzyloxyphenyl)propanol
    • (S)-[1-(4-benzyloxybenzyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
    • 2(S)-<(tert-butoxycarbonyl)amino>-3-<4-(phenylmethoxy)phenyl>propanol
    • AmbotzBAL1046
    • Boc-(S)-2-amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
    • Carbami
    • Carbamic acid,[(1S)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-,1,1-dimethylethyl ester(9CI)
    • N-Boc-O-benzyl-L-tyrosinol
    • O-benzyl-N-tert-butoxycarbonyl-L-tyrosinol
    • C21H27NO4
    • AK327764
    • N-Boc-(p-benzyloxyphenylalaninol)
    • FOMAWYQEBPYJJU-SFHVURJKSA-N
    • VT1019
    • KM1021
    • 6460AH
    • (s)-n-boc-(p-benzyloxyphenylalaninol)
    • N-alpha-t-Butyloxycarbonyl-O-benzyl-L-tyrosinol
    • (S)-tert-butyl 1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-ylc
    • tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
    • A917815
    • Boc-(S)-2-amino
    • DS-12039
    • Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-,1,1-dimethylethyl ester
    • TERT-BUTYL N-[(2S)-1-[4-(BENZYLOXY)PHENYL]-3-HYDROXYPROPAN-2-YL]CARBAMATE
    • MFCD00235956
    • 66605-58-1
    • SCHEMBL272406
    • DTXSID60427138
    • (S)-tert-butyl 1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-ylcarbamate
    • AKOS027328095
    • CS-0102971
    • Boc-tyr(bzl)-OL
    • MDL: MFCD00235956
    • Inchi: 1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1
    • InChI Key: FOMAWYQEBPYJJU-SFHVURJKSA-N
    • SMILES: O(C(N([H])[C@]([H])(C([H])([H])O[H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 357.19400
  • Monoisotopic Mass: 357.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 67.8

Experimental Properties

  • Boiling Point: 536.1°C at 760 mmHg
  • PSA: 67.79000
  • LogP: 4.08460

Boc-tyr(bzl)-OL Security Information

Boc-tyr(bzl)-OL Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-tyr(bzl)-OL Production Method

Boc-tyr(bzl)-OL Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:66605-58-1)Boc-tyr(bzl)-OL
Order Number:A917815
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:04
Price ($):167.0
Email:sales@amadischem.com

Additional information on Boc-tyr(bzl)-OL

Boc-Tyr(bzl)-OL (CAS 66605-58-1): A Crucial Building Block in Peptide Chemistry and Drug Development

Among the diverse array of synthetic intermediates employed in modern peptide chemistry, Boc-Tyr(bzl)-OL (CAS No. 66605-58-1) stands out as a pivotal compound. This protected tyrosine derivative, characterized by its tert-butyloxycarbonyl (Boc) N-terminal protecting group and benzyl (bzl) ester modification on the hydroxyl moiety, plays a critical role in solid-phase peptide synthesis (SPPS). Its unique structure enables precise control over deprotection steps while maintaining amino acid side-chain integrity, making it indispensable for constructing bioactive peptides with high sequence fidelity.

Recent advancements in drug delivery systems have further highlighted the utility of Boc-Tyr(bzl)-OL. In a groundbreaking 2023 study published in *Nature Chemical Biology*, researchers demonstrated its application in synthesizing tumor-penetrating peptides conjugated to tyrosine-based targeting ligands. By leveraging the orthogonal deprotection profiles of Boc and benzyl groups, the team achieved site-specific modification of peptides without compromising biological activity. This approach enabled the creation of nanoscale drug carriers with enhanced tumor specificity, representing a paradigm shift in targeted cancer therapy.

The structural versatility of CAS 66605-58-1 extends to its use in antibody-drug conjugate (ADC) development. A 2024 paper in *Journal of Medicinal Chemistry* revealed its integration into linkers connecting monoclonal antibodies to cytotoxic payloads. The benzyl ester group served as a cleavable moiety that selectively releases drugs upon enzymatic activation within tumor microenvironments, minimizing off-target effects. Such applications underscore its role as a precision tool for designing next-generation therapeutics.

In academic research, this compound has become central to studies exploring neuropeptide signaling mechanisms. Researchers at Stanford University recently utilized Boc-Tyr(bzl)-OL-derived peptides to investigate opioid receptor dynamics. By incorporating fluorescent tags during SPPS using this intermediate, they achieved real-time visualization of receptor internalization processes at single-molecule resolution—a breakthrough published in *Science Advances* earlier this year.

The synthesis methodology for Boc-Tyr(bzl)-OL continues evolving with green chemistry principles. A 2023 *ACS Sustainable Chemistry & Engineering* report detailed an eco-friendly microwave-assisted protocol reducing reaction times by 70% while achieving >98% purity. This innovation aligns with global trends toward sustainable chemical manufacturing without compromising the compound's critical properties required for pharmaceutical applications.

Clinical translation studies now validate its therapeutic potential across multiple domains. Preclinical trials involving Alzheimer's disease models demonstrated that tyrosine-containing peptides synthesized using this intermediate significantly reduced amyloid-beta aggregation when administered via intranasal delivery—a finding highlighted at the 2024 Society for Neuroscience conference. These results position CAS No. 66605-58-1-derived compounds as promising candidates for neurodegenerative disease interventions.

The compound's structural features also enable unique applications in analytical chemistry. A recent *Analytical Chemistry* study showcased its utility as a calibrant for mass spectrometry-based peptide quantification, providing reference peaks that improve accuracy by up to 3-fold compared to conventional standards—a critical advancement for regulatory-compliant drug analysis.

Looking ahead, emerging CRISPR-based peptide display technologies are integrating Boc-Tyr(bzl)-OL into their workflows for rapid library screening. As reported at the 2024 American Chemical Society meeting, this allows simultaneous optimization of peptide sequences and protecting group strategies—a development accelerating discovery timelines across biopharmaceutical R&D pipelines.

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Amadis Chemical Company Limited
(CAS:66605-58-1)Boc-tyr(bzl)-OL
A917815
Purity:99%
Quantity:25g
Price ($):167.0
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